molecular formula C9H13NO2 B3039402 4-ethoxy-2,3-dimethylpyridine N-oxide CAS No. 1034065-92-3

4-ethoxy-2,3-dimethylpyridine N-oxide

Cat. No.: B3039402
CAS No.: 1034065-92-3
M. Wt: 167.2 g/mol
InChI Key: PJNWFOFDMHWRFO-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3-dimethylpyridine N-oxide is a pyridine derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 4-position, methyl groups at the 2- and 3-positions, and an oxidized pyridine ring (N-oxide functional group). The N-oxide moiety enhances polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetic behavior . Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly for proton pump inhibitors like rabeprazole .

Properties

IUPAC Name

4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNWFOFDMHWRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=[N+](C=C1)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-ethoxy-2,3-dimethylpyridine N-oxide involves the reaction of 2,3-dimethyl-4-chloropyridine N-oxide with ethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a sealed tube at elevated temperatures (around 120°C) for 12 hours . Another method involves the use of sodium hydride in dimethyl sulfoxide as a base, followed by the addition of ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-2,3-dimethylpyridine N-oxide can undergo various chemical reactions, including:

    Oxidation: The N-oxide functional group can participate in oxidation reactions.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Products may include various oxidized derivatives of the pyridine ring.

    Reduction: The major product is 2,3-dimethyl-4-ethoxypyridine.

    Substitution: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

Scientific Research Applications

4-ethoxy-2,3-dimethylpyridine N-oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2,3-dimethylpyridine N-oxide is not well-documented. as an N-oxide, it is likely to interact with molecular targets through oxidation-reduction reactions. The N-oxide functional group can participate in electron transfer processes, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The substituent at the 4-position of the pyridine ring critically determines the physicochemical and biological properties of these derivatives. Below is a comparative analysis:

Compound Substituent Molecular Weight Key Applications/Properties References
4-Ethoxy-2,3-dimethylpyridine N-oxide Ethoxy (-OCH₂CH₃) Not reported Hypothesized to exhibit moderate lipophilicity (due to ethoxy group) and enhanced solubility (via N-oxide). Likely used in drug synthesis. N/A
4-Chloro-2,3-dimethylpyridine N-oxide Chloro (-Cl) 157.60 Intermediate in rabeprazole synthesis; pale yellow solid with density 1.2 g/cm³. Chloro group increases electrophilicity, impacting reactivity in substitution reactions .
4-(3-Methoxypropoxy)-2,3-dimethylpyridine-N-oxide 3-Methoxypropoxy (-OCH₂CH₂CH₂OCH₃) Not reported Extended alkoxy chain may enhance membrane permeability. Used in pharmaceutical intermediates (e.g., rabeprazole derivatives) .
4-Nitro-2,3-lutidine-N-oxide Nitro (-NO₂) 184.15 Electron-withdrawing nitro group reduces ring electron density, altering metabolic stability. Used as an impurity reference in lansoprazole synthesis .
Sorafenib N-oxide Complex aryl/urea 464.82 Metabolite of sorafenib; exhibits higher brain AUC (77.8%) and Cmax (49.5%) compared to parent drug, suggesting N-oxides may improve tissue penetration .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity and Solubility: The ethoxy group in this compound likely balances lipophilicity (logP ~1–2) and aqueous solubility, contrasting with the more polar nitro derivative (logP ~0.5) .
  • Reactivity :

    • Chloro-substituted analogs undergo nucleophilic substitution reactions (e.g., in rabeprazole synthesis), whereas nitro groups favor electrophilic aromatic substitution .
    • The N-oxide group facilitates hydrogen bonding, enhancing crystal lattice stability and dissolution rates .
  • Pharmacokinetics :

    • N-Oxide metabolites (e.g., sorafenib N-oxide) show increased brain penetration (DTI = 1.229 vs. 1.051 for parent drug), suggesting ethoxy-substituted derivatives may exhibit favorable tissue distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-2,3-dimethylpyridine N-oxide
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